![molecular formula C17H19N3O2S B4577830 N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B4577830.png)
N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide
Vue d'ensemble
Description
N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide is a benzoyl thiourea derivative. Compounds of this class are known for their versatile applications in coordination chemistry, medicine, agriculture, and analytical chemistry. The presence of functional groups such as carbonyl and thiocarbonyl makes them useful chelating agents, capable of encapsulating metal ions .
Applications De Recherche Scientifique
N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide has several scientific research applications:
Chemistry: Used as a chelating agent in coordination chemistry to encapsulate metal ions.
Biology: Exhibits antibacterial activity against both gram-positive and gram-negative bacteria.
Medicine: Potential therapeutic applications due to its antibacterial, antifungal, and anticancer properties.
Industry: Used in the synthesis of heterogeneous catalysts and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline in the presence of potassium thiocyanate. The reaction is carried out under controlled conditions, and the product is purified through crystallization . The compound is characterized using techniques such as elemental analysis, X-ray crystallography, infrared spectroscopy, UV-Vis spectroscopy, and nuclear magnetic resonance .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiourea derivatives.
Mécanisme D'action
The mechanism of action of N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide involves its ability to form hydrogen bonds and coordinate with metal ions. This coordination disrupts the normal function of bacterial enzymes, leading to antibacterial effects . The compound’s thiourea moiety plays a crucial role in its biological activity by interacting with various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- 4-methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide
- N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues
Uniqueness
N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide is unique due to its propoxybenzamide moiety, which enhances its solubility and bioavailability compared to other similar compounds. This structural feature makes it a more effective chelating agent and increases its potential for various applications in medicine and industry.
Propriétés
IUPAC Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-3-9-22-14-6-4-5-13(11-14)16(21)20-17(23)19-15-10-12(2)7-8-18-15/h4-8,10-11H,3,9H2,1-2H3,(H2,18,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMKVPZEZAZFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4577750.png)

![N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide](/img/structure/B4577757.png)
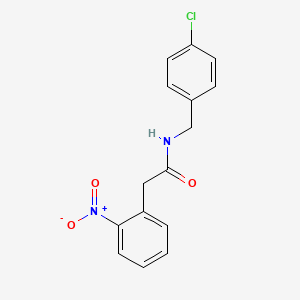
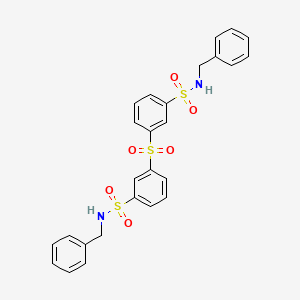
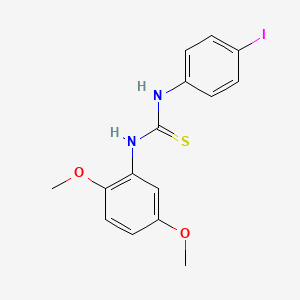
![N-(2,4-dimethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4577789.png)
![2-({[6-TERT-BUTYL-3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID](/img/structure/B4577794.png)
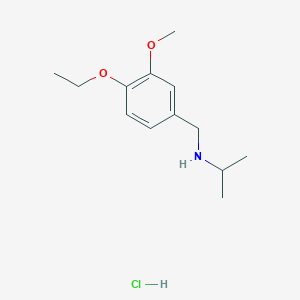
![N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4577817.png)
![N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4577820.png)
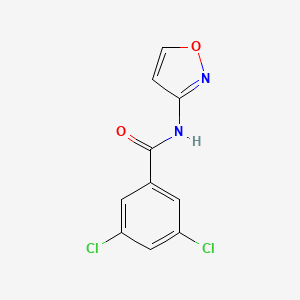
![2-(3-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4577849.png)

